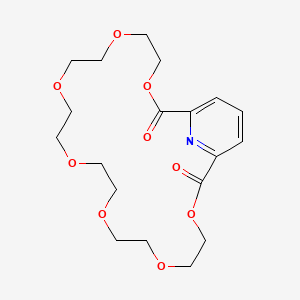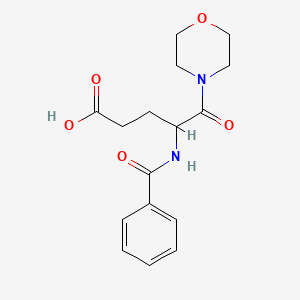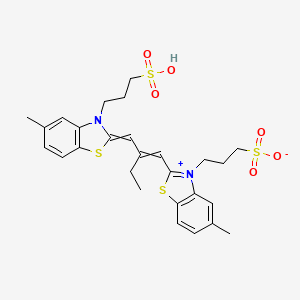![molecular formula C16H14N2O2 B12809192 4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one CAS No. 66469-91-8](/img/structure/B12809192.png)
4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the phenanthroline family, which is characterized by its polycyclic aromatic structure. The presence of a methoxy group and a tetrahydrocyclopenta ring adds to its distinctiveness and potential reactivity.
Vorbereitungsmethoden
The synthesis of 4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one involves multiple steps, typically starting with the formation of the phenanthroline core. Common synthetic routes include:
Friedel-Crafts Acylation: This step introduces the acyl group into the aromatic ring.
Reduction: The acyl group is then reduced to form the corresponding alkane.
Cyclization: The formation of the tetrahydrocyclopenta ring is achieved through cyclization reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced catalytic systems and continuous flow reactors.
Analyse Chemischer Reaktionen
4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the phenanthroline core.
Complexation: It can form complexes with metal ions, which are useful in catalysis and material science
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: Its metal complexes have been studied for their potential as enzyme inhibitors and therapeutic agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials
Wirkmechanismus
The mechanism of action of 4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one involves its ability to chelate metal ions. This chelation can inhibit metalloproteases and other metal-dependent enzymes, affecting various biological pathways. The compound’s aromatic structure allows it to interact with DNA and proteins, potentially disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
4,7-Dimethoxy-1,10-phenanthroline: Known for its use as a ligand in organic synthesis.
3,4,7,8-Tetramethyl-1,10-phenanthroline: Used as a metal-chelating agent in various applications.
1,10-Phenanthroline: A well-known chelating agent with broad applications in chemistry and biology.
Eigenschaften
CAS-Nummer |
66469-91-8 |
|---|---|
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
4-methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one |
InChI |
InChI=1S/C16H14N2O2/c1-20-12-8-9-4-3-7-17-14(9)15-13(12)10-5-2-6-11(10)16(19)18-15/h3-4,7-8H,2,5-6H2,1H3,(H,18,19) |
InChI-Schlüssel |
KTFLGYHJZMEMCB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C3=C(CCC3)C(=O)NC2=C4C(=C1)C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


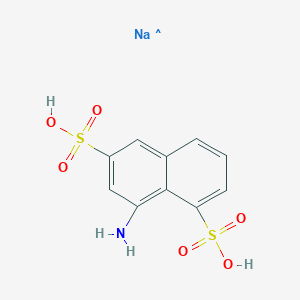
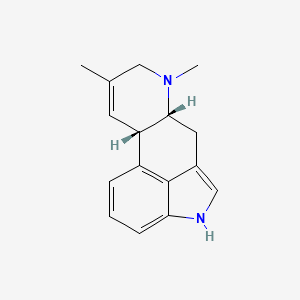
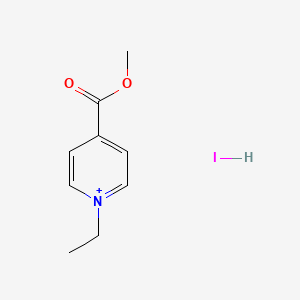
![2-[2-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12809120.png)
![4-[(1E,3Z,5Z,7Z,9E,11Z,13E,15Z,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B12809130.png)

